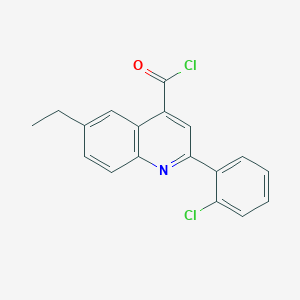

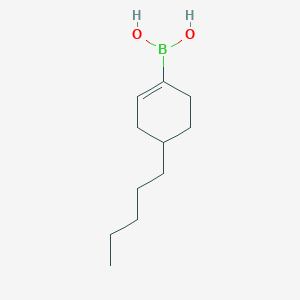

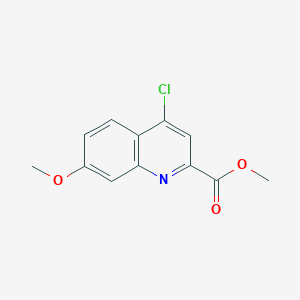

![molecular formula C9H5N3O B1421378 3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-腈 CAS No. 1190319-27-7](/img/structure/B1421378.png)

3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-腈

描述

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, also known as 3-F-1H-PPC, is an important organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom and a carbonitrile group, and it is used as a precursor for other compounds. 3-F-1H-PPC is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolo[3,2-b]pyridines and indoles. In addition, 3-F-1H-PPC is used in the study of enzyme inhibition, as well as in the synthesis of compounds for the treatment of cancer and other diseases.

科学研究应用

成纤维细胞生长因子受体 (FGFR) 抑制

该化合物作为衍生物的核心结构,可作为有效的 FGFR 抑制剂 。FGFR 在各种类型的肿瘤中至关重要,靶向 FGFR 是癌症治疗的一种很有前景的策略。 3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-腈的衍生物已显示出对 FGFR1、FGFR2 和 FGFR3 的有效活性,在乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌中具有潜在的治疗应用 .

抗癌药物开发

吡咯并[3,2-b]吡啶骨架用于合成具有抗癌特性的化合物。 例如,它已被用于创建作为碳酸酐酶 IX 抑制剂的三级磺酰胺衍生物,这些衍生物被探索为抗癌药物 .

糖尿病管理

该化合物的衍生物已被研究其降低血糖水平的潜力,这可能对预防和治疗高血糖症、1 型糖尿病、肥胖相关糖尿病、糖尿病脂代谢异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病有益 .

器官发育和血管生成

FGF-FGFR 轴可由 3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-腈的衍生物调节,参与调节器官发育和血管生成的信号转导途径。 这使得它与组织工程和再生医学研究相关 .

细胞增殖和迁移

基于该骨架的化合物已显示出抑制细胞增殖和迁移,这是癌症进展的关键过程。 此应用对于开发预防肿瘤转移的治疗方法至关重要 .

先导化合物优化

由于其有效的生物活性和小分子量,该化合物被认为是药物开发中进一步优化的有吸引力的先导化合物。 它为创建更有效和更有针对性的疗法奠定了基础 .

作用机制

Target of Action

The primary targets of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Mode of Action

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile prevents this activation, disrupting the signaling pathways and leading to changes in cellular processes .

Biochemical Pathways

The affected pathways by 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation and migration .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile’s action include the inhibition of cancer cell proliferation and induction of apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of cancer cells .

属性

IUPAC Name |

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXUGDWXGMGLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)C=O)N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676848 | |

| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-27-7 | |

| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

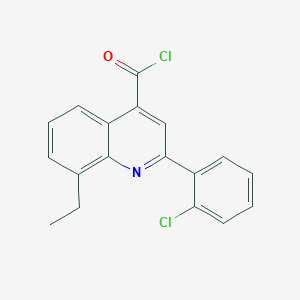

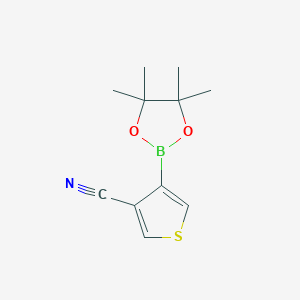

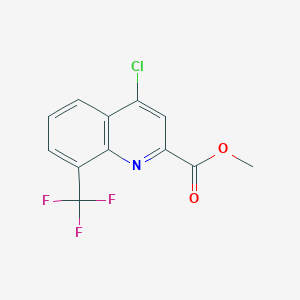

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)

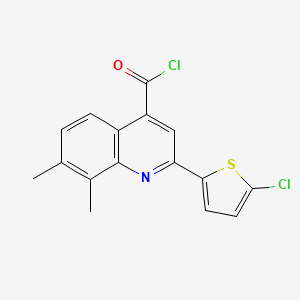

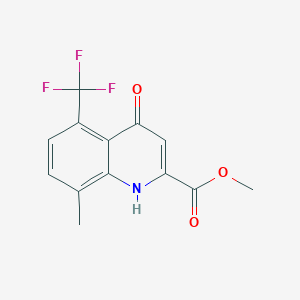

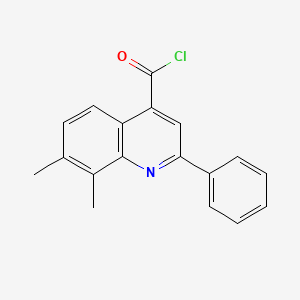

![2-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1421310.png)

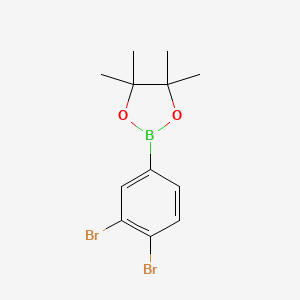

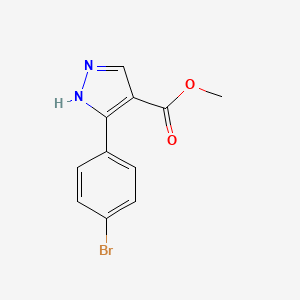

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)